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Compound of Interest

Compound Name: LPK-26 hydrochloride

Cat. No.: B1656044 Get Quote

An In-depth Examination of a Potent Kappa-Opioid Receptor Agonist with Low Dependence

Potential

This technical guide provides a comprehensive overview of LPK-26 hydrochloride, a selective

kappa-opioid receptor (KOR) agonist. LPK-26 hydrochloride has demonstrated potent

antinociceptive effects with a significantly lower potential for physical dependence compared to

traditional opioids, making it a compound of high interest for the development of novel

analgesics. This document is intended for researchers, scientists, and drug development

professionals, offering detailed information on its physicochemical properties, mechanism of

action, and relevant experimental protocols.

Core Compound Data
LPK-26 hydrochloride is a derivative of ICI-199441 and an analog of the classic kappa

agonist (-)U50,488H.[1] Its chemical and physical properties are summarized below.
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Property Value Reference(s)

CAS Number 492451-07-7 [1][2][3][4][5][6]

Molecular Weight 391.76 g/mol [1][2][5]

Molecular Formula C₁₈H₂₄Cl₂N₂O·HCl [2][4][5]

Synonyms

2-(3,4-Dichlorophenyl)-N-

methyl-N-[(1S)-1-(2-

isopropyl)-2-(1-(3-

pyrrolinyl))ethyl]acetamide

hydrochloride

[1][2]

Mechanism of Action and Receptor Affinity
LPK-26 acts as a potent and selective agonist at the kappa-opioid receptor. Opioid receptors,

including the kappa subtype, are G-protein coupled receptors (GPCRs).[4] The binding of an

agonist like LPK-26 to the KOR initiates a conformational change in the receptor, leading to the

activation of associated intracellular signaling pathways.

The primary signaling cascade involves the activation of heterotrimeric Gi/o proteins.[4] This

leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of

downstream effectors. Key downstream events include the inhibition of adenylyl cyclase, which

reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, such

as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the

inhibition of voltage-gated calcium channels.[7] These actions collectively lead to a

hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which

underlies the analgesic effects.

In addition to the canonical G-protein signaling, KOR activation can also engage the β-arrestin

pathway, which is involved in receptor desensitization, internalization, and can also initiate

distinct signaling cascades.[2][8] The balance between G-protein and β-arrestin signaling can

influence the therapeutic and adverse effect profiles of KOR agonists.

Receptor Binding Affinity and Functional Potency

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://bio-protocol.org/exchange/minidetail?id=2391002&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4739521/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Acetic_Acid_Induced_Writhing_Test_for_Evaluating_the_Analgesic_Activity_of_Floctafenine.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6707067/
https://rjptsimlab.com/BlogDetails.aspx?bid=28&BlogTitle=Acetic%20Acid%20Induced%20Writhing%20Method:%20A%20Key%20Tool%20in%20Pharmacology%20Software%20for%20Analgesic%20Screening
https://www.researchgate.net/publication/340911792_Kappa_opioid_receptors_internalization_is_protective_against_oxygen-glucose_deprivation_through_b-arrestin_activation_and_Akt-mediated_signaling_pathway
https://bio-protocol.org/exchange/minidetail?id=2391002&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4739521/
https://rjptsimlab.com/BlogDetails.aspx?bid=28&BlogTitle=Acetic%20Acid%20Induced%20Writhing%20Method:%20A%20Key%20Tool%20in%20Pharmacology%20Software%20for%20Analgesic%20Screening
https://pmc.ncbi.nlm.nih.gov/articles/PMC4739521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6707067/
https://rjptsimlab.com/BlogDetails.aspx?bid=28&BlogTitle=Acetic%20Acid%20Induced%20Writhing%20Method:%20A%20Key%20Tool%20in%20Pharmacology%20Software%20for%20Analgesic%20Screening
https://bio-protocol.org/exchange/minidetail?id=2391002&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4739521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6707067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6707067/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.873082/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4739521/
https://www.mdpi.com/1420-3049/27/20/7065
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1656044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Studies have demonstrated the high affinity and selectivity of LPK-26 for the kappa-opioid

receptor. The following table summarizes key quantitative data regarding its receptor binding

and functional activity.

Parameter Value Description Reference(s)

Ki (κ-opioid receptor) 0.64 nM

Dissociation constant

for binding to the

kappa-opioid receptor,

indicating high affinity.

[2][3]

Ki (μ-opioid receptor) 1170 nM

Dissociation constant

for binding to the mu-

opioid receptor,

indicating low affinity.

[2][3]

Ki (δ-opioid receptor) >10,000 nM

Dissociation constant

for binding to the

delta-opioid receptor,

indicating very low

affinity.

[2][3]

EC₅₀ ([³⁵S]GTPγS

binding)
0.0094 nM

Half maximal effective

concentration for

stimulating the binding

of [³⁵S]GTPγS to G-

proteins.

[2][3]

ED₅₀ (Hot Plate Test,

mice)
0.049 mg/kg

Half maximal effective

dose for producing an

antinociceptive effect

in the hot plate test.

[2]

ED₅₀ (Acetic Acid

Writhing Test, mice)
0.0084 mg/kg

Half maximal effective

dose for reducing the

number of writhes in

the acetic acid-

induced writhing test.

[2]
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Signaling Pathway
The signaling pathway initiated by LPK-26 binding to the kappa-opioid receptor is depicted

below.
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Caption: LPK-26 activates the KOR, leading to G-protein and β-arrestin signaling.

Experimental Protocols
Detailed methodologies for key in vivo analgesic and physical dependence assays are

provided below.
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Hot Plate Test for Antinociception
This test assesses the central antinociceptive activity of a compound by measuring the latency

of a mouse to react to a thermal stimulus.

Experimental Workflow:
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Caption: Workflow for the hot plate antinociception assay.
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Detailed Methodology:

Animals: Male ICR or C57BL/6 mice (20-25 g) are commonly used.

Apparatus: A commercially available hot plate apparatus maintained at a constant

temperature (e.g., 52 ± 0.5°C or 55 ± 0.5°C).[9]

Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before

the experiment.[9]

Baseline Latency: Gently place each mouse on the hot plate and start a stopwatch. The

latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping) is recorded.

A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.[10]

Drug Administration: Administer LPK-26 hydrochloride or vehicle control via the desired

route (e.g., intraperitoneal or subcutaneous injection).

Testing: At a predetermined time after drug administration (e.g., 30 minutes), place the

mouse back on the hot plate and measure the reaction latency as described for the baseline.

Data Analysis: The antinociceptive effect is typically expressed as the increase in latency

compared to baseline or as a percentage of the maximum possible effect (%MPE),

calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Acetic Acid-Induced Writhing Test
This assay evaluates peripheral analgesic activity by quantifying the reduction in abdominal

constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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